(E)-N-(2-((2-cyanoethyl)thio)phenyl)-3-(5-nitrothiophen-2-yl)acrylamide
CAS No.: 477498-32-1
Cat. No.: VC6338492
Molecular Formula: C16H13N3O3S2
Molecular Weight: 359.42
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 477498-32-1 |
|---|---|
| Molecular Formula | C16H13N3O3S2 |
| Molecular Weight | 359.42 |
| IUPAC Name | (E)-N-[2-(2-cyanoethylsulfanyl)phenyl]-3-(5-nitrothiophen-2-yl)prop-2-enamide |
| Standard InChI | InChI=1S/C16H13N3O3S2/c17-10-3-11-23-14-5-2-1-4-13(14)18-15(20)8-6-12-7-9-16(24-12)19(21)22/h1-2,4-9H,3,11H2,(H,18,20)/b8-6+ |
| Standard InChI Key | WQNVTBKBSGCZFD-SOFGYWHQSA-N |
| SMILES | C1=CC=C(C(=C1)NC(=O)C=CC2=CC=C(S2)[N+](=O)[O-])SCCC#N |
Introduction
(E)-N-(2-((2-Cyanoethyl)thio)phenyl)-3-(5-nitrothiophen-2-yl)acrylamide is a synthetic organic compound with potential applications in medicinal chemistry and material science. This compound features a thiophene ring substituted with a nitro group, a cyanoethyl thio moiety, and an acrylamide functional group. These structural elements suggest its potential as a bioactive molecule, particularly in drug discovery.
Structural Features
The molecular structure of the compound can be described as follows:
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Core Structure: Thiophene ring substituted at the 5-position with a nitro group.
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Side Chains:
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A phenyl group bearing a cyanoethyl thio substituent.
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An acrylamide moiety attached via an (E)-configuration double bond.
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These features confer the compound with unique electronic and steric properties, making it suitable for interactions with biological targets.
Synthesis
The synthesis of (E)-N-(2-((2-cyanoethyl)thio)phenyl)-3-(5-nitrothiophen-2-yl)acrylamide typically involves:
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Thioether Formation: Reaction of a thiophenol derivative with acrylonitrile to introduce the cyanoethyl thio group.
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Coupling Reaction: Formation of the acrylamide moiety through condensation with an appropriate amine derivative.
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Nitro Substitution: Introduction of the nitro group on the thiophene ring via electrophilic substitution.
The reaction conditions are optimized to maintain the (E)-configuration of the double bond, which is critical for its bioactivity.
Analytical Characterization
The structure and purity of this compound are confirmed using advanced spectroscopic techniques:
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NMR Spectroscopy:
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NMR reveals characteristic chemical shifts for aromatic protons, amide NH, and aliphatic protons of the cyanoethyl group.
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NMR provides detailed information on carbon environments, confirming the presence of nitrile, thiophene, and amide carbons.
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Mass Spectrometry (MS): Accurate mass determination confirms molecular weight.
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Infrared Spectroscopy (IR): Shows key functional group vibrations such as C≡N stretch (~2200 cm) and N–H stretch (~3300 cm).
Biological Activity
Preliminary studies suggest that (E)-N-(2-((2-cyanoethyl)thio)phenyl)-3-(5-nitrothiophen-2-yl)acrylamide exhibits promising biological activity:
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Molecular Docking: Computational docking studies indicate strong binding affinity to enzymes such as 5-lipoxygenase (5-LOX), suggesting anti-inflammatory potential.
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Binding energy: ~−9.0 kcal/mol.
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Comparable to known inhibitors like licofelone.
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Antimicrobial Properties: The nitrothiophene moiety may contribute to antibacterial or antifungal activity due to its electron-withdrawing nature.
Comparative Analysis
A comparison with structurally related compounds highlights its unique properties:
| Compound | Functional Groups | Binding Energy (kcal/mol) | Potential Applications |
|---|---|---|---|
| (E)-N-(2-((2-Cyanoethyl)thio)... | Nitrothiophene, acrylamide | −9.0 (5-LOX) | Anti-inflammatory |
| Celecoxib | Sulfonamide | −12.3 (COX-2) | Anti-inflammatory |
| Licofelone | Nitroaryl | −8.73 (5-LOX) | Anti-inflammatory |
This table underscores the compound's competitive binding energy compared to established drugs.
Applications and Future Directions
The structural features of this compound make it a candidate for:
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Drug Discovery: As a lead molecule for developing anti-inflammatory agents targeting 5-lipoxygenase.
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Material Science: Its electronic properties could be explored in organic semiconductors or dyes.
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Further Optimization: Structural modifications could enhance its pharmacokinetics or reduce toxicity.
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